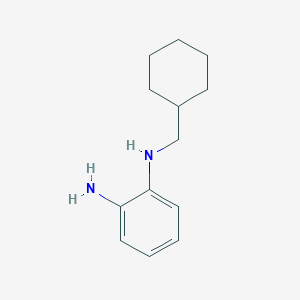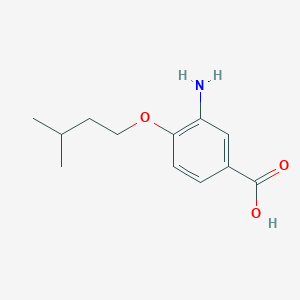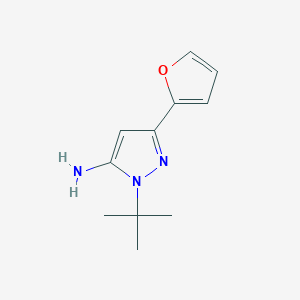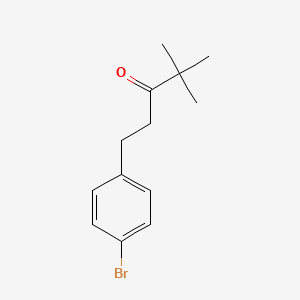
N-(2-tert-butylphenyl)-2-chloropropanamide
Descripción general
Descripción
N-(2-tert-butylphenyl)-2-chloropropanamide (2-TBPCPA) is an organic compound with a wide range of applications in the field of scientific research. It is a tertiary amide, with a unique structure that allows it to be used as a reagent in a variety of organic synthesis reactions. It has recently been used in the synthesis of novel drugs, and has been studied for its potential to be used in other areas of scientific research.
Aplicaciones Científicas De Investigación
Organocatalysis
N-(2-tert-butylphenyl)-2-chloropropanamide: is utilized in organocatalysis to facilitate the enantioselective synthesis of complex chiral molecules . This compound plays a crucial role in the development of asymmetric organic catalysis strategies, which are essential for creating pharmaceuticals with high purity and efficacy.
Synthesis of Axially Chiral Molecules
The compound is instrumental in targeting the remote control of axial chirality in succinimides, including N-(2-tert-butylphenyl) derivatives . It aids in the desymmetrization strategy, which is pivotal for synthesizing axially chiral molecules that have significant potential as drugs, ligands, and catalysts.
Vinylogous Reactivity
In the realm of vinylogous reactivity, N-(2-tert-butylphenyl)-2-chloropropanamide contributes to the synthesis of oxindoles bearing non-symmetric 3-alkylidene groups . This is particularly challenging due to the reduced reactivity and stereocontrol at these positions, making the compound’s role all the more critical.
Atropisomerism
The compound is key in the study of atropisomerism, a form of chirality caused by restricted rotation around a bond axis . It is used to construct non-biaryl atropisomeric amide scaffolds bearing a C–N axis, which are extensively utilized in pharmaceuticals and agricultural science.
Catalytic Asymmetric Synthesis
N-(2-tert-butylphenyl)-2-chloropropanamide: is involved in catalytic asymmetric synthesis strategies to access non-biaryl atropisomers rotating around a C–N chiral axis . This includes the development of methodologies focusing on transition-metal, chiral amine, and phosphoric acid catalysis reactions.
Late-Stage Transformations
The compound’s structure allows for late-stage transformations in the synthesis of atropisomeric compounds . This is significant for the pharmaceutical industry, where modifications at the final stages can tailor the properties of the active pharmaceutical ingredients.
Enamine Catalysis
As part of enamine catalysis, N-(2-tert-butylphenyl)-2-chloropropanamide is used to catalyze reactions involving the formation of iminium ions, which are important intermediates in the synthesis of a wide range of organic compounds .
Friedel-Crafts Reaction
Lastly, the compound finds application in the Friedel-Crafts reaction, a cornerstone in synthetic organic chemistry . It is used to introduce tert-butylphenyl groups into other molecules, which can significantly alter their chemical and physical properties.
Propiedades
IUPAC Name |
N-(2-tert-butylphenyl)-2-chloropropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-9(14)12(16)15-11-8-6-5-7-10(11)13(2,3)4/h5-9H,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUOBJXKRIYIOJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C(C)(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-tert-butylphenyl)-2-chloropropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-N-isopropyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1517852.png)

![Ethyl({[4-(4-methoxypiperidin-1-yl)phenyl]methyl})amine](/img/structure/B1517855.png)
![Methyl({2-[methyl(2,2,2-trifluoroethyl)amino]ethyl})amine](/img/structure/B1517857.png)




![2-{2-[(4-Cyanophenyl)methanesulfonamido]acetamido}acetic acid](/img/structure/B1517862.png)

![5-Methyl-2-[3-(trifluoromethyl)phenyl]morpholine](/img/structure/B1517864.png)


